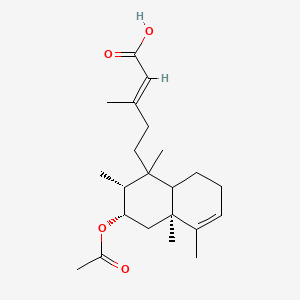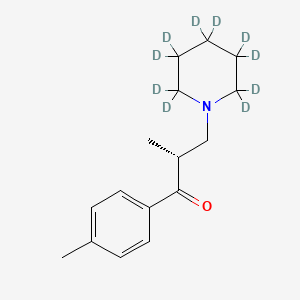
R (-) Tolperisone-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R (-) Tolperisone-d10 is a deuterium-labeled analogue of R (-) Tolperisone. It is a stable isotope-labeled compound, primarily used in scientific research for quantitation during drug development processes . The incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles, making them valuable tools in various research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R (-) Tolperisone-d10 involves the incorporation of deuterium atoms into the molecular structure of R (-) Tolperisone. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent incorporation of deuterium into the compound. Quality control measures are implemented to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions
R (-) Tolperisone-d10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
R (-) Tolperisone-d10 has a wide range of scientific research applications, including:
作用機序
R (-) Tolperisone-d10, like its non-deuterated counterpart, acts as a centrally acting skeletal muscle relaxant. It exerts its effects by blocking voltage-gated sodium and calcium channels, which inhibits spinal reflexes and reduces muscle tone . The compound has a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves .
類似化合物との比較
Similar Compounds
Tolperisone: The non-deuterated form of R (-) Tolperisone-d10, used for similar applications but without the benefits of deuterium labeling.
Other Deuterated Compounds: Various other deuterium-labeled compounds are used in scientific research for similar purposes, such as deuterated benzene and deuterated chloroform.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can alter the compound’s behavior in biological systems, making it a valuable tool for tracing and quantifying drug interactions and pathways .
特性
分子式 |
C16H23NO |
|---|---|
分子量 |
255.42 g/mol |
IUPAC名 |
(2R)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1/i3D2,4D2,5D2,10D2,11D2 |
InChIキー |
FSKFPVLPFLJRQB-DGKXZFAVSA-N |
異性体SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


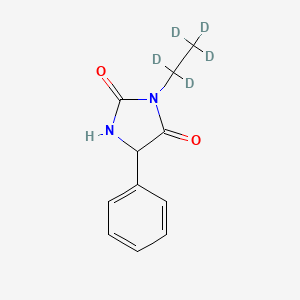


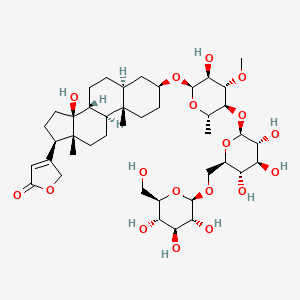
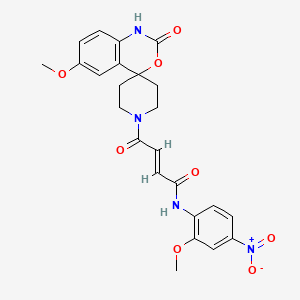
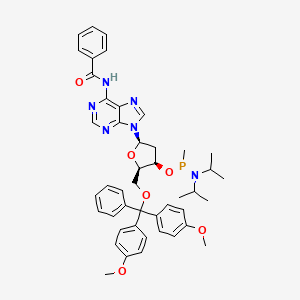



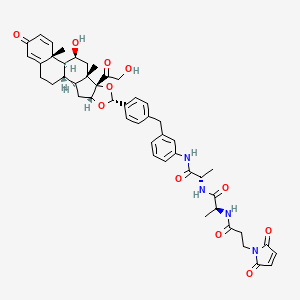
![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)
